1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
Description
The compound 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)- (hereafter referred to as octahydro-biiq-(1R,1'R)) is a partially reduced derivative of 1,1'-biisoquinoline (biiq), featuring a saturated bicyclic structure with axial chirality defined by the C1–C1′ bond. Key properties include:
- Synthesis: An improved method involves catalytic hydrogenation or metal-mediated coupling of 1-haloisoquinolines, achieving higher yields (35–87%) compared to earlier approaches .
- Basicity: Exhibits unusually high basicity (pKa ~10.5) due to electron-donating effects of the saturated rings and nitrogen lone pairs .
- Chirality: The (1R,1'R) configuration was resolved via chiral HPLC or tartrate salts, enabling enantiopure applications .
Properties
IUPAC Name |
(1R)-1-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHNLLQPMVDMRO-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC=CC=C21)[C@H]3C4=CC=CC=C4CCN3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460596 | |
| Record name | 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634180-49-7 | |
| Record name | 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- can be synthesized through several methods. One common approach involves the oxidative dimerization of isoquinoline using reagents such as lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) in diethyl ether . Another method includes the coupling of 1-haloisoquinolines .
Industrial Production Methods
For industrial-scale production, the oxidative dimerization method is often preferred due to its higher yield and scalability . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired enantiomeric purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield partially or fully reduced biisoquinoline derivatives.
Substitution: Substitution reactions, particularly involving halogens, can produce a range of substituted biisoquinoline compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions vary but often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- .
Scientific Research Applications
Asymmetric Henry Reaction
One of the most prominent applications of 1,1'-Biisoquinoline is as a catalyst in the Henry reaction , which involves the addition of nitroalkanes to carbonyl compounds. Research indicates that chiral derivatives of 1,1'-Biisoquinoline can achieve high enantioselectivity in this reaction. For instance, a study demonstrated that C1-symmetric 1,2-bisisoquinolines catalyze the reaction efficiently, yielding β-nitro alcohols with enantiomeric excesses (ee) up to 92% under mild conditions .
Table 1: Summary of Catalytic Performance in Henry Reaction
| Catalyst Type | Enantiomeric Excess (%) | Reaction Conditions | Yield (%) |
|---|---|---|---|
| C1-1,2-bisisoquinoline | Up to 92 | Mild conditions | Up to 99 |
| C2-symmetric variants | Lower than C1 | Similar conditions | Moderate yields |
Organocatalysis
In addition to metal-catalyzed reactions, bisisoquinolines have been explored as organocatalysts . Their unique structure allows them to facilitate reactions without the need for metal catalysts. The efficiency of these compounds in promoting reactions such as the Michael addition has been well documented .
Synthesis and Derivatives
The synthesis of 1,1'-Biisoquinoline has been optimized over the years. Recent advancements include improved methods for generating this compound from readily available precursors through various coupling reactions. For example, Ullmann coupling techniques have been employed to synthesize substituted derivatives with enhanced catalytic properties .
Table 2: Synthesis Methods for 1,1'-Biisoquinoline Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Ullmann Coupling | Coupling of halogenated isoquinolines | Up to 81 |
| Diastereomeric Salt Formation | Using chiral acids for resolution | High yields |
| Ionic Liquid Mediated Synthesis | Environmentally friendly approach | Moderate yields |
Case Study 1: Enantioselective Synthesis
In a notable study by Yao et al., the use of C1-1,2-bisisoquinoline as a catalyst in the asymmetric Henry reaction was investigated. The results showed that this catalyst not only provided high yields but also maintained excellent enantioselectivity across various substrates . This study underscores the potential for these compounds in developing sustainable synthetic methodologies.
Case Study 2: Antitumor Activity
Another area of research has focused on the antitumor properties of biisoquinoline derivatives. A study explored cis-dichloridoplatinum(II) complexes formed with these compounds and reported promising antitumor activity against various cancer cell lines. This highlights their potential application in medicinal chemistry .
Mechanism of Action
The mechanism of action of 1,1’-Biisoquinoline, 1,1’,2,2’,3,3’,4,4’-octahydro-, (1R,1’R)- involves its interaction with molecular targets through coordination bonds. The compound’s nitrogen atoms can donate electron pairs to form stable complexes with metal ions, which can then participate in various catalytic and biochemical processes . The pathways involved often depend on the specific application and the nature of the metal ions involved .
Comparison with Similar Compounds
Key Research Findings
- Stereochemical Impact : The (1R,1'R) configuration induces C₂-symmetry, critical for enantioselective catalysis .
- Thermodynamic Stability : Quaternized derivatives resist racemization (t₁/₂ > 24 h at 25°C) vs. octahydro-biiq-(1R,1'R) (t₁/₂ ~80 s in 0.3 M HCl) .
- Synthetic Flexibility : Functionalization at C3/C4 positions enables tailored electronic properties (e.g., 3,3′-Me₂biiq for enhanced π-backbonding) .
Biological Activity
1,1'-Biisoquinoline and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline , particularly in its (1R,1'R) form, has been investigated for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, catalytic properties, and pharmacological effects.
Chemical Structure and Synthesis
The structure of 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline features a bicyclic framework that contributes to its unique reactivity and biological properties. The synthesis of this compound has been optimized through various methods:
- Improved Synthesis : Recent studies have reported enhanced synthetic routes that yield high purity and enantiomeric resolution of the compound .
- Catalytic Applications : The compound has been utilized as a catalyst in asymmetric reactions such as the Henry reaction. Its chiral derivatives have shown significant catalytic efficiency with yields exceeding 95% .
Biological Activity
The biological activity of 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline has been explored in several domains:
Antimicrobial Properties
Research indicates that biisoquinoline derivatives exhibit antimicrobial activity against various pathogens. The octahydro derivative has shown promising results in inhibiting bacterial growth.
Anticancer Activity
Studies have demonstrated that compounds related to biisoquinolines possess anticancer properties. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways .
Neuroprotective Effects
The neuroprotective potential of biisoquinolines is another area of interest. Investigations into their effects on neuronal cells suggest that they may help mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Case Studies
Several case studies highlight the biological efficacy of 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline:
- Study 1 : A study demonstrated that this compound exhibits significant inhibition of tumor growth in xenograft models. The mechanism was linked to the modulation of apoptosis-related proteins .
- Study 2 : Another research effort focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimal inhibitory concentrations achieved at low micromolar concentrations .
Data Table: Biological Activities Summary
Q & A
Q. What are the common synthetic routes for preparing (1R,1'R)-configured 1,1'-biisoquinoline octahydro derivatives, and what factors influence their stereochemical outcomes?
Methodological Answer: The synthesis typically involves partial hydrogenation of 1,1'-biisoquinoline precursors under controlled conditions. Key methods include:
- Oxidative aromatization of octahydro derivatives using nitrobenzene or nitric acid, which may lead to cleavage of the 1,1' bond if not carefully optimized .
- Protecting group strategies , such as methoxymethyl (MOM) protection, to prevent undesired side reactions during functionalization .
- Catalytic hydrogenation with palladium or rhodium catalysts to achieve stereochemical control, though competing pathways (e.g., bond cleavage) require precise temperature and solvent selection .
Critical Factors: Catalyst choice (e.g., Pd/C vs. Rh/C), reaction temperature, and solvent polarity directly impact stereoselectivity and bond integrity .
Q. What methodologies are recommended for resolving enantiomers and determining the enantiomeric purity of (1R,1'R)-configured derivatives?
Methodological Answer:
- Chiral resolution via diastereomeric salt formation using optically active acids (e.g., tartaric acid derivatives) .
- HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers, validated by polarimetry or circular dichroism (CD) .
- NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) to assess enantiomeric excess (ee) in solution .
Q. What safety precautions are essential when handling (1R,1'R)-1,1'-biisoquinoline octahydro derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Ventilation: Use fume hoods to minimize inhalation risks during synthesis or handling.
- Emergency Protocols: Immediate decontamination with water for skin contact and access to emergency medical consultation .
Q. What spectroscopic and analytical techniques are critical for confirming structural integrity and stereochemistry?
Methodological Answer:
- ¹H/¹³C NMR: Analyze coupling patterns (e.g., diastereotopic protons) and NOE correlations to confirm stereochemistry .
- X-ray crystallography: Resolve absolute configuration for crystalline derivatives .
- High-resolution mass spectrometry (HRMS): Verify molecular formula and purity .
Advanced Research Questions
Q. How can researchers address challenges in achieving selective C-H activation during the synthesis of biisoquinoline derivatives?
Methodological Answer:
- Dual directing groups: Use hydrazone-oxime pairs to sequentially direct C-H annulation at specific positions. For example, alkynes react preferentially at the hydrazone site, followed by iodonium ylide activation at the oxime site .
- Redox-neutral conditions: Avoid stoichiometric oxidants by leveraging internal electron transfer pathways, monitored via ESI-MS and DFT calculations .
Q. How does the incorporation of 1,1'-biisoquinoline ligands into europium(III) cryptates enhance luminescent properties compared to other ligands?
Methodological Answer:
- Shielding effects: N-oxide sites in biisoquinoline derivatives better encapsulate Eu³⁺, reducing solvent quenching and enhancing luminescence intensity .
- Electrochemical tuning: The ligand’s electron-donating groups stabilize metal-centered excited states, prolonging emission lifetimes .
Key Techniques: Luminescence spectroscopy (quantum yield measurements) and ¹H-NMR to monitor paramagnetic shifts .
Q. In oxidation reactions of 1,1'-biisoquinoline precursors, how can researchers reconcile data discrepancies between cleavage versus aromatization pathways?
Methodological Answer:
- Reaction monitoring: Use in-situ techniques (e.g., FTIR or GC-MS) to track intermediates. For example, MnO₂ in acetonitrile favors aromatization, while HNO₃ promotes cleavage .
- Mechanistic studies: Isotopic labeling (e.g., deuterated solvents) to identify H-transfer steps and competing pathways .
Q. What experimental strategies can optimize the yield of biisoquinoline derivatives while minimizing undesired bond cleavage?
Methodological Answer:
- Catalyst modulation: Replace Pd/C with Rh/C to suppress cleavage during hydrogenation .
- Low-temperature protocols: Conduct nitration at 3–7°C to favor 5-nitro derivatives over dinitro byproducts .
- Solvent effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during coupling reactions .
Q. How do 1,1'-biisoquinoline ligands influence the catalytic activity of transition metal complexes in hydrogenation reactions?
Methodological Answer:
- Steric and electronic effects: The ligand’s rigid backbone enhances stereoselectivity in Ru-catalyzed hydrogenations by restricting substrate approach .
- Coordination geometry: Biisoquinoline’s bidentate binding mode stabilizes low oxidation states (e.g., Cu⁺), enabling redox-neutral catalysis .
Q. What are effective strategies for functionalizing the biisoquinoline scaffold for applications such as liquid crystals?
Methodological Answer:
- Esterification/etherification: React hydroxylated derivatives (e.g., [1,1'-biisoquinoline]-4,4'-diol) with long-chain alkyl halides or benzoyl chlorides under Williamson conditions .
- Bulky substituents: Introduce galloyl or triphenylene groups via nucleophilic substitution, optimizing steric tolerance by adjusting reaction time and temperature .
Q. What photophysical and electrochemical techniques are most effective for studying biisoquinoline-containing cryptates?
Methodological Answer:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
